molecular formula C20H20N4O2 B6477263 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide CAS No. 2640961-80-2

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide

Cat. No.: B6477263
CAS No.: 2640961-80-2
M. Wt: 348.4 g/mol
InChI Key: XVTGSPPHUVNHHN-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of 1-methyl-1H-pyrazol-5-amine with an appropriate halide under nucleophilic substitution conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-(2-phenylethyl)-N'-methyl-1H-pyrazole-5-carboxamide

  • N-(2-(4-methoxyphenyl)ethyl)-N'-phenylethanediamide

  • N-(2-(4-hydroxyphenyl)ethyl)-N'-phenylethanediamide

Uniqueness: N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide stands out due to its specific structural features, which confer unique chemical and biological properties

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile synthesis methods, diverse chemical reactions, and broad applications make it a valuable compound in various fields.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24-18(12-14-22-24)16-9-7-15(8-10-16)11-13-21-19(25)20(26)23-17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGSPPHUVNHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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